molecular formula C14H15NO4 B2768687 Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate CAS No. 153802-16-5

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

Cat. No.: B2768687
CAS No.: 153802-16-5
M. Wt: 261.277
InChI Key: SUZBHVXGTJUXSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate typically involves the reaction of methyl 2-bromobenzoate with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group attacks the carbonyl carbon of the ester, leading to the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyano and ester groups make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-19-13(16)11(9-15)8-10-6-4-5-7-12(10)14(17)18-2/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZBHVXGTJUXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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